

Technical Guide: Mass Spectrometry Fragmentation of 2-Fluoro-6-methylphenyl Acetate

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Compound of Interest

Compound Name: 2-Fluoro-6-methylphenyl acetate

CAS No.: 443-34-5

Cat. No.: B12084703

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Executive Summary

Analyte: **2-Fluoro-6-methylphenyl acetate** (

, MW: 168.17 Da) Primary Application: Metabolic intermediate analysis, drug synthesis quality control. Key Finding: The fragmentation of **2-fluoro-6-methylphenyl acetate** is dominated by a specific ortho-effect driven by the 2,6-disubstitution pattern. Unlike its meta- or para- isomers, this compound exhibits a rapid, high-efficiency loss of ketene (

) to yield a stable phenol radical cation (m/z 126). This guide provides the comparative mass spectral data and mechanistic pathways required to distinguish this regioisomer from isobaric impurities.

Introduction & Chemical Context

In drug development and metabolic profiling, distinguishing between positional isomers of substituted phenyl acetates is critical. **2-Fluoro-6-methylphenyl acetate** presents a unique

analytical challenge due to the steric and electronic influence of the fluorine and methyl groups flanking the ester moiety.

While standard phenyl acetates fragment predictably, the 2,6-disubstitution creates a "steric pocket" that alters the kinetics of the McLafferty-like rearrangement, serving as a diagnostic fingerprint.

Chemical Identity

- IUPAC Name: (2-fluoro-6-methylphenyl) acetate
- Molecular Formula:
- Monoisotopic Mass: 168.0587 Da
- Key Structural Feature: The acetoxy group is sterically crowded by an electron-withdrawing fluorine atom and an electron-donating methyl group.

Comparative Analysis: Isomer Differentiation

The following table compares the fragmentation behavior of the target analyte against its unsubstituted parent and a non-ortho isomer. This comparison highlights the "Ortho Effect" essential for identification.

Table 1: Comparative Fragmentation Profiles (EI, 70 eV)

| Feature | 2-Fluoro-6-methylphenyl acetate (Target) | Phenyl Acetate (Reference) | 4-Fluoro-3-methylphenyl acetate (Isomer) |
|----------------------|---|-------------------------------------|---|
| Molecular Ion () | Weak / Moderate (m/z 168) | Moderate (m/z 136) | Strong (m/z 168) |
| Base Peak | m/z 126 (Phenol cation) | m/z 94 (Phenol cation) | m/z 126 or m/z 43 |
| [M-42] Loss (Ketene) | Dominant (Fast Kinetics) | Prominent | Slower (Competitive with acetyl loss) |
| m/z 43 () | Moderate | Strong | Strong |
| Ortho Effect | Yes (Facilitates elimination) | No | No |
| Diagnostic Ratio | High ratio | Balanced | Low ratio |

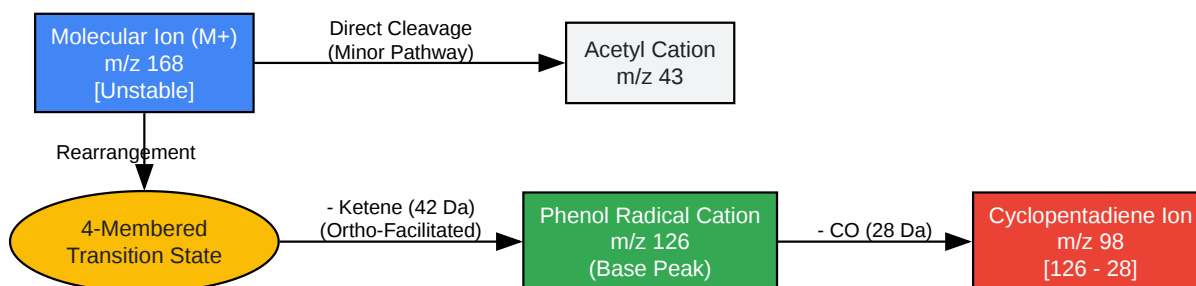
Analysis:

- Target (2,6-isomer): The proximity of the ortho-substituents destabilizes the molecular ion (), driving the rapid elimination of neutral ketene. This makes the phenol fragment (m/z 126) significantly more abundant than the parent ion.
- Isomer (4,3-isomer): Lacking the ortho-interaction, the molecular ion is more stable, and the simple cleavage of the acetyl group (generating m/z 43) competes more effectively with the rearrangement.

Mechanistic Fragmentation Pathway

The fragmentation is governed by the elimination of ketene via a four-membered transition state. The presence of the ortho-fluorine atom tightens this transition state, accelerating the reaction.

Figure 1: Fragmentation Mechanism (DOT Visualization)



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Caption: Figure 1. The primary fragmentation pathway involves the rapid loss of ketene (42 Da) facilitated by the ortho-substituents, yielding the diagnostic m/z 126 ion.

Experimental Protocol: GC-MS Acquisition

To replicate these results and ensure separation from isomers, follow this self-validating protocol.

Equipment & Conditions

- Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
- Ionization: Electron Ionization (EI) at 70 eV.[1]
- Column: Rtx-5MS or DB-5MS (30m x 0.25mm ID x 0.25 μ m film). High-polarity columns (e.g., DB-Wax) are recommended if isomer separation on non-polar phases is insufficient.

Step-by-Step Workflow

- Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent transesterification artifacts.
- Inlet Parameters:
 - Mode: Split (20:1).

- Temperature: 250°C.
- Why: High split ratio prevents detector saturation, ensuring accurate ion abundance ratios for the base peak.
- Oven Program (Isomer Resolution):
 - Initial: 60°C (Hold 1 min).
 - Ramp 1: 10°C/min to 140°C (Critical zone for phenyl acetates).
 - Ramp 2: 25°C/min to 300°C (Hold 3 min).
- MS Acquisition:
 - Scan Range: m/z 35 – 350.
 - Solvent Delay: 3.0 min.
 - Threshold: 100 counts.

Quality Control (Self-Validation)

- System Suitability: Inject a Phenyl Acetate standard. The ratio of m/z 94 to m/z 136 should be consistent with NIST library values (approx 100:25).
- Carryover Check: Run a blank DCM injection immediately after the high-concentration standard.

Detailed Mass Spectral Data (Predicted)

Based on the ortho-effect principles and standard phenyl acetate behavior [1, 2].

| m/z | Ion Identity | Relative Abundance (%) | Notes |
|-----|-----------------|------------------------|--|
| 168 | (Molecular Ion) | 15 - 25% | Distinct but weak due to rapid fragmentation. |
| 127 | | 8 - 10% | Protonated phenol (via H-rearrangement). |
| 126 | | 100% (Base) | Diagnostic: Loss of Ketene (). |
| 125 | | 10 - 15% | Loss of Acetyl radical / H-loss from phenol. |
| 98 | | 30 - 40% | Loss of CO from the phenol ion (Ring contraction). |
| 43 | | 40 - 60% | Acetyl cation (Common to all acetates). |

References

- NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenyl Acetate and Derivatives. NIST Chemistry WebBook, SRD 69.[2][3][4] [\[Link\]](#)[3][4]
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